molecular formula C26H33N3O7 B12743023 N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate CAS No. 86398-77-8

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate

Cat. No.: B12743023
CAS No.: 86398-77-8
M. Wt: 499.6 g/mol
InChI Key: QOPCZQLZWUCETM-WLHGVMLRSA-N
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Description

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, ethoxy group, and diphenylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-ethoxypropylamine with morpholine under controlled conditions to form the intermediate compound.

    Coupling Reaction: The intermediate is then reacted with diphenylurea in the presence of a suitable catalyst to form the desired product.

    Esterification: The final step involves the esterification of the product with (E)-2-butenedioic acid to yield N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
  • N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine

Uniqueness

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

86398-77-8

Molecular Formula

C26H33N3O7

Molecular Weight

499.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-ethoxy-2-morpholin-4-ylpropyl)-1,3-diphenylurea

InChI

InChI=1S/C22H29N3O3.C4H4O4/c1-2-27-18-21(24-13-15-28-16-14-24)17-25(20-11-7-4-8-12-20)22(26)23-19-9-5-3-6-10-19;5-3(6)1-2-4(7)8/h3-12,21H,2,13-18H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QOPCZQLZWUCETM-WLHGVMLRSA-N

Isomeric SMILES

CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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